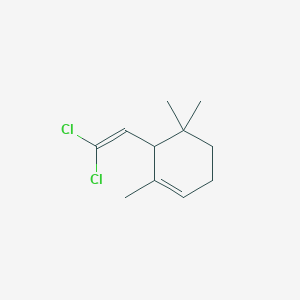
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring substituted with a dichloroethenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of 1,5,5-trimethylcyclohex-1-ene with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: An organophosphate insecticide with a similar dichloroethenyl group.
Cypermethrin: A synthetic pyrethroid insecticide with a similar cyclopropane structure
Uniqueness
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene is unique due to its specific substitution pattern and the presence of both dichloroethenyl and trimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93036-70-5 |
|---|---|
Molecular Formula |
C11H16Cl2 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
6-(2,2-dichloroethenyl)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C11H16Cl2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h5,7,9H,4,6H2,1-3H3 |
InChI Key |
RZMKPCIAQCPTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C=C(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
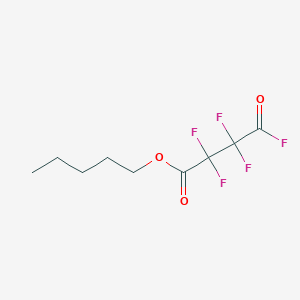
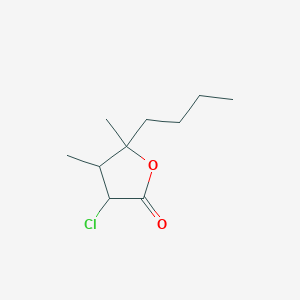
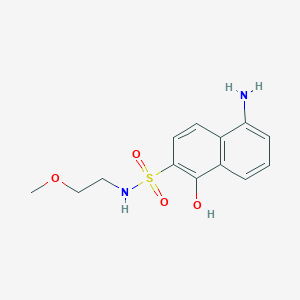
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
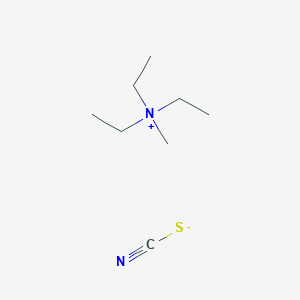

![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
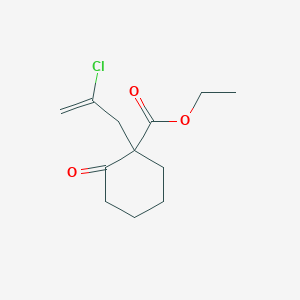

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
